Disodium 8-((4-amino-2,5-dimethoxyphenyl)azo)-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate

Description

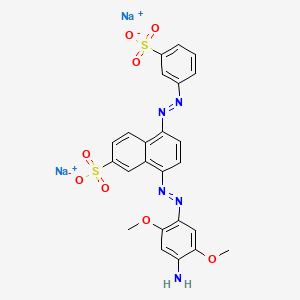

Disodium 8-((4-amino-2,5-dimethoxyphenyl)azo)-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate is a synthetic azo dye characterized by two azo (-N=N-) linkages and multiple sulfonate (-SO₃⁻) groups. Its structure includes a naphthalene backbone substituted with electron-donating groups (amino, methoxy) and hydrophilic sulfonate moieties, which enhance water solubility.

Properties

CAS No. |

68214-02-8 |

|---|---|

Molecular Formula |

C24H19N5Na2O8S2 |

Molecular Weight |

615.5 g/mol |

IUPAC Name |

disodium;8-[(4-amino-2,5-dimethoxyphenyl)diazenyl]-5-[(3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C24H21N5O8S2.2Na/c1-36-23-13-22(24(37-2)12-19(23)25)29-28-21-9-8-20(17-7-6-16(11-18(17)21)39(33,34)35)27-26-14-4-3-5-15(10-14)38(30,31)32;;/h3-13H,25H2,1-2H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |

InChI Key |

AFBIPPFHGMHBSS-UHFFFAOYSA-L |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 8-[(4-amino-2,5-dimethoxyphenyl)azo]-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate involves a multi-step process that includes diazotization and coupling reactions. The starting materials typically include 4-amino-2,5-dimethoxyaniline and 3-aminobenzenesulfonic acid. These compounds undergo diazotization to form diazonium salts, which are then coupled with naphthalene-2-sulfonic acid to produce the final azo dye.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pH, and reaction time, are optimized to ensure high yield and purity of the product. The final product is then purified through filtration, washing, and drying processes.

Chemical Reactions Analysis

Types of Reactions

Disodium 8-[(4-amino-2,5-dimethoxyphenyl)azo]-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Aromatic amines such as 4-amino-2,5-dimethoxyaniline and 3-aminobenzenesulfonic acid.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Disodium 8-[(4-amino-2,5-dimethoxyphenyl)azo]-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

Industry: Widely used as a dye in textiles, food, and cosmetics.

Mechanism of Action

The mechanism of action of Disodium 8-[(4-amino-2,5-dimethoxyphenyl)azo]-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate involves its interaction with various molecular targets. The azo bonds in the compound can undergo cleavage under certain conditions, releasing aromatic amines that can interact with biological molecules. The compound can also form complexes with metal ions, affecting their bioavailability and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous azo dyes, focusing on substituent effects, physicochemical properties, and regulatory status. Key differences are summarized in Table 1.

Structural and Functional Group Variations

- CI 15980 (Disodium 6-hydroxy-5-[(3-sulphonatophenyl)azo]naphthalene-2-sulphonate): Differs in having a single azo group and a hydroxyl (-OH) substituent instead of amino/methoxy groups. The meta-sulphonatophenyl group matches the target compound, but the absence of a second azo linkage reduces conjugation length, likely resulting in a hypsochromic shift (shorter λmax) compared to the target .

CI 15985 (Disodium 6-hydroxy-5-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate) :

Structural isomer of CI 15980 with a para-sulphonatophenyl group. The para-substitution may improve solubility but alter lightfastness due to steric effects .- The para-sulphonatophenyl group contrasts with the target’s meta-substitution, affecting electronic properties and λmax .

- Disodium 5-((4-hydroxyphenyl)azo)-8-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate (CAS 85283-58-5): Features a nitro (-NO₂) group, a strong electron-withdrawing substituent, which extends conjugation and shifts λmax bathochromically (longer wavelength) compared to the target’s electron-donating groups .

Physicochemical Properties

- Solubility: Sulfonate groups dominate solubility. The target compound’s dual sulfonates and hydrophilic amino/methoxy groups likely confer higher aqueous solubility than CI 15980/15985, which lack amino substituents.

- λmax and Color: Electron-donating groups (amino, methoxy) in the target compound increase electron density, leading to a bathochromic shift (red/orange hues) versus hydroxyl-substituted analogs (e.g., CI 15980). Nitro-containing derivatives (e.g., CAS 85283-58-5) absorb at even longer wavelengths .

Table 1: Comparative Analysis of Azo Dyes

*λmax values are estimated based on substituent effects.

Biological Activity

Disodium 8-((4-amino-2,5-dimethoxyphenyl)azo)-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate, commonly referred to as Disodium Salt of Acid Violet 17, is a synthetic azo dye with various applications in biological and chemical research. This article explores its biological activity, including its mechanisms, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C24H19N5Na2O8S2

- Molar Mass : 615.55 g/mol

- CAS Number : 68214-02-8

- EINECS Number : 269-282-2

The biological activity of Disodium Salt of Acid Violet 17 primarily stems from its ability to interact with various biological molecules, including proteins and nucleic acids. The azo group in the compound can undergo reduction, leading to the formation of reactive intermediates that can participate in redox reactions. These reactions may influence cellular signaling pathways and gene expression.

Antioxidant Properties

Research indicates that azo compounds can exhibit antioxidant activity. Disodium Salt of Acid Violet 17 has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity and Apoptosis Induction

Studies have demonstrated that Disodium Salt of Acid Violet 17 can induce cytotoxic effects in certain cancer cell lines. The compound appears to trigger apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death. This mechanism suggests potential applications in cancer therapy.

Antimicrobial Activity

Disodium Salt of Acid Violet 17 has shown antimicrobial properties against a range of pathogens. Its effectiveness against gram-positive and gram-negative bacteria makes it a candidate for further development as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.

Case Studies

- Antioxidant Activity in HepG2 Cells : A study evaluated the antioxidant effects of Disodium Salt of Acid Violet 17 on HepG2 liver cells. Results indicated a significant reduction in lipid peroxidation levels and an increase in antioxidant enzyme activities (superoxide dismutase and catalase) after treatment with the compound.

- Cytotoxic Effects on MCF-7 Breast Cancer Cells : In vitro experiments revealed that Disodium Salt of Acid Violet 17 inhibited the proliferation of MCF-7 cells in a dose-dependent manner. Flow cytometry analysis showed an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent.

- Antimicrobial Efficacy Against Staphylococcus aureus : A series of assays demonstrated that Disodium Salt of Acid Violet 17 exhibited significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.